9-Phenyl-9H-carbazol-2-amine
Description
Contextual Significance of Carbazole (B46965) Derivatives in Organic Electronics and Optoelectronics
Carbazole-based materials are foundational to the progress of organic electronics and optoelectronics. rsc.orgrsc.orgresearchgate.net Their widespread application stems from a unique combination of desirable properties including high thermal and electrochemical stability, excellent hole-transporting capabilities, and a molecular structure that is readily amenable to functionalization. rsc.orgrsc.orgnih.gov This versatility allows for the fine-tuning of their electronic and optical properties to meet the specific demands of various devices. rsc.orgossila.com
In the realm of organic light-emitting diodes (OLEDs), carbazole derivatives are indispensable. They are frequently employed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, facilitating efficient energy transfer to guest molecules. rsc.orgrsc.orgnih.gov The high triplet energy of the carbazole core is particularly advantageous in blue phosphorescent OLEDs (PhOLEDs), preventing reverse energy transfer from the high-energy blue-emitting dopants. rsc.org Furthermore, the electron-rich nature of the carbazole moiety makes it an excellent hole-transporting unit, a critical function in the multilayered architecture of modern OLEDs. nih.govossila.comrsc.org Beyond OLEDs, these compounds are also integral to the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgrsc.org
Rationale for Research Focus on 9-Phenyl-9H-carbazol-2-amine
The specific molecular architecture of this compound provides a compelling reason for its focused research. The structure combines the well-established benefits of a 9-phenyl-9H-carbazole core with the synthetic versatility of a primary amine group at the 2-position.
The 9-phenyl group, attached to the nitrogen atom of the carbazole, serves to increase the steric hindrance and create a more amorphous morphology in thin films. This is crucial for preventing crystallization, which can degrade device performance and lifespan. The phenyl substitution also helps to maintain a high triplet energy level, essential for hosting blue phosphorescent emitters.
The amine group (-NH2) at the 2-position is a key functional handle. It provides a reactive site for further chemical modifications, allowing this compound to serve as a versatile building block for more complex molecules. mdpi.com For instance, this amine group can be used to link the carbazole core to other functional units, creating bipolar host materials or hole-transporting materials with tailored properties. This synthetic accessibility allows for the systematic tuning of the final molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.
Historical Development and Key Milestones in Carbazole Functionalization
The journey of carbazole chemistry began with its discovery in coal tar in 1872. researchgate.net Early synthetic methods for the carbazole skeleton included classical named reactions like the Borsche-Drechsel cyclization, the Bucherer-Bergs reaction, and the Graebe-Ullmann synthesis. These methods, while foundational, often required harsh reaction conditions.
A significant leap in carbazole chemistry came with the advent of modern cross-coupling reactions. Techniques such as the Suzuki, Buchwald-Hartwig, and Ullmann condensations revolutionized the ability to functionalize the carbazole core at various positions, including the nitrogen atom (N-functionalization) and the aromatic rings (C-functionalization). These methods enabled the synthesis of a vast library of carbazole derivatives with precisely controlled electronic and physical properties. For example, the synthesis of 9-phenylcarbazole (B72232) derivatives often utilizes copper-catalyzed or palladium-catalyzed N-arylation reactions. chemicalbook.com
More recently, the field has seen a surge in the use of transition-metal-catalyzed C-H activation and functionalization. This powerful strategy allows for the direct modification of the C-H bonds on the carbazole skeleton, offering a more atom-economical and efficient route to complex carbazole derivatives. These advanced synthetic tools have been pivotal in creating the sophisticated carbazole-based materials that are driving innovation in today's advanced electronic and optoelectronic applications.
Interactive Data Tables
Below are tables summarizing key properties and research data related to the 9-phenyl-9H-carbazole scaffold.
Table 1: Physicochemical Properties of 9-Phenyl-9H-carbazole-2-amine
| Property | Value |
| CAS Number | 1257982-95-8 |
| Molecular Formula | C18H14N2 |
| Molecular Weight | 258.32 g/mol |
| Predicted pKa | 4.81 ± 0.30 |
Data sourced from nih.gov
Table 2: Photophysical Properties of the Parent 9-Phenyl-9H-carbazole Moiety
| Property | Wavelength (nm) | Conditions |
| Absorption (λabs) | ~329 nm | In Tetrahydrofuran (B95107) (THF) |
| Emission (λem) | 361 nm, 377 nm | In Tetrahydrofuran (THF) at 298 K |
Data sourced from nih.gov. These properties are for the core structure and may be altered by the amine substitution.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14N2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C18H14N2/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H,19H2 |
InChI Key |
RUHPJRFOBUHYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N |
Origin of Product |
United States |
Synthetic Methodologies for 9 Phenyl 9h Carbazol 2 Amine and Its Derivatives
Direct Synthetic Routes to 9-Phenyl-9H-carbazol-2-amine
Direct routes to this compound and its derivatives often employ powerful cross-coupling reactions and other modern synthetic methods to efficiently assemble the target structure from readily available starting materials.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, making them indispensable for the synthesis of complex aromatic compounds like this compound.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a key strategy for synthesizing biaryl and substituted aromatic systems. libretexts.orgnih.gov This reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org While not a direct route to the amine functionality, it is crucial for constructing the 9-phenylcarbazole (B72232) core. For instance, the coupling of a 2-aminocarbazole (B1619228) derivative bearing a boronic acid or ester at a different position with a phenyl halide, or more commonly, the coupling of 2-bromo-9-phenyl-9H-carbazole with a nitrogen-containing nucleophile.
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is critical for achieving high yields, especially with complex substrates. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low | nih.gov |
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is central to the direct synthesis of this compound, as it allows for the introduction of the amino group at the C-2 position of the 9-phenylcarbazole scaffold. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org
The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgresearchgate.net For the synthesis of the target molecule, this would typically involve the reaction of 2-bromo-9-phenyl-9H-carbazole with an ammonia (B1221849) equivalent or a protected amine. organic-chemistry.org The choice of the palladium precatalyst and ligand is critical, with systems based on biarylphosphines showing high efficacy. nih.gov
Table 2: Key Features of Buchwald-Hartwig Amination
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed C-N bond formation | wikipedia.org |
| Reactants | Aryl halide/triflate and a primary or secondary amine | organic-chemistry.org |
| Catalyst System | Pd(0) source and a phosphine ligand | researchgate.net |
| Key Advance | Development of specialized ligands for broad substrate scope | wikipedia.org |
Photostimulated SRN1 Substitution Reactions
The photostimulated radical nucleophilic substitution (SRN1) reaction offers an alternative pathway for forming C-C and C-heteroatom bonds on aromatic rings. This reaction proceeds via a radical chain mechanism initiated by light. In the context of carbazole (B46965) synthesis, photostimulated reactions of a carbazolyl anion with a suitable electrophile can lead to substitution on the carbazole nucleus. researchgate.net For example, the reaction of the carbazolyl nitrogen anion with benzyl (B1604629) chloride under photostimulation has been shown to yield 9-benzylcarbazole (B96559) and 3-benzylcarbazole, suggesting the viability of this mechanism for introducing substituents onto the carbazole ring system. researchgate.net This method, while less common than palladium-catalyzed reactions, could potentially be adapted for the synthesis of this compound derivatives.
Nucleophilic Aromatic Substitution Techniques
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. openstax.orgyoutube.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. openstax.org For the synthesis of this compound, an SNAr reaction could be envisioned where a 9-phenyl-2-halocarbazole, activated by appropriate electron-withdrawing groups, reacts with an amine source. youtube.com The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the position and electronic properties of the substituents on the aromatic ring. openstax.orgyoutube.com While challenging on an unactivated carbazole ring, this method can be effective for suitably substituted precursors. researchgate.netnih.gov
Precursor Synthesis and Intermediate Transformations
The synthesis of this compound often relies on the preparation of key intermediates, which are then converted to the final product. The synthesis of halogenated or otherwise functionalized 9-phenylcarbazole precursors is a critical step.
For instance, 2-bromo-9-phenyl-9H-carbazole is a vital intermediate, which can be prepared from 2-bromocarbazole and phenylhydrazine. chemicalbook.com Similarly, 4-bromo-9-phenyl-9H-carbazole can be synthesized from 4-bromo-9H-carbazole and iodobenzene (B50100) using a copper-catalyzed N-arylation reaction. chemicalbook.com These halogenated precursors are then primed for subsequent functionalization, such as the introduction of the 2-amino group via a Buchwald-Hartwig amination.
Another important class of intermediates are carbazole-based hydrazones and related compounds, which can be synthesized from 2-(9H-carbazol-9-yl)acetohydrazide. nih.govnih.gov These intermediates can then be subjected to various cyclization and transformation reactions to build more complex carbazole derivatives. The synthesis of carbazoles themselves can also be achieved through intramolecular C-H amination of sulfilimines, which serve as nitrene precursors. nih.gov
Table 3: Common Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Use |
|---|---|---|---|
| 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4 | C₁₈H₁₂BrN | Precursor for Buchwald-Hartwig amination |
| 4-Bromo-9-phenyl-9H-carbazole | 1097884-37-1 | C₁₈H₁₂BrN | Intermediate for further functionalization |
| 9H-Carbazol-3-amine, 9-(phenylmethyl)- | Not Available | C₁₉H₁₆N₂ | Derivative for structural comparison |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromo-9-phenyl-9H-carbazole |
| 4-Bromo-9-phenyl-9H-carbazole |
| 9-Benzylcarbazole |
| 3-Benzylcarbazole |
| 2-Aminobiphenyl |
| N-Phenylcarbazole |
| 2,4,6-Trinitrochlorobenzene |
| 2,4,6-Trinitrophenol |
| p-Chloronitrobenzene |
| o-Chloronitrobenzene |
| m-Chloronitrobenzene |
| 2-Bromocarbazole |
| Phenylhydrazine |
| 4-Bromo-9H-carbazole |
| Iodobenzene |
| 2-(9H-carbazol-9-yl)acetohydrazide |
| 9H-Carbazol-3-amine, 9-(phenylmethyl)- |
| Clausine C |
| Martin's sulfurane |
| IPrAuCl |
| JohnPhosAuCl |
Functionalization of the Carbazole Core
The foundational carbazole structure is a versatile platform that can be functionalized through several methods to introduce reactive handles for subsequent transformations. wikipedia.org Transition metal-catalyzed C-H activation has become a powerful tool for directly introducing functional groups onto the carbazole skeleton, offering an efficient and atom-economical approach. chim.itnih.gov For instance, palladium catalysts can be used for intramolecular C-H activation to form the carbazole nucleus itself from N-aryl iodoanilines. nih.gov
Classical methods such as halogenation are also widely employed. Bromination of the carbazole core, for example, can be achieved to produce precursors like 2-bromocarbazole, which is a key starting material for introducing substituents at the 2-position. chemicalbook.com These halogenated intermediates serve as crucial anchor points for cross-coupling reactions.
Annulation reactions, particularly [4+2] cycloadditions, provide another route to construct the carbazole framework from simpler indole (B1671886) derivatives, allowing for the incorporation of various substituents from the outset. nih.gov
Introduction of the Phenyl Substituent at the 9-Position
The introduction of a phenyl group at the nitrogen atom (9-position) of the carbazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation reactions. The most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgsynarchive.com In the context of 9-phenylcarbazole synthesis, carbazole (or a substituted variant) is reacted with an aryl halide like iodobenzene in the presence of a copper catalyst and a base at elevated temperatures. chemicalbook.comorganic-chemistry.org While effective, traditional Ullmann conditions can be harsh. wikipedia.orgresearchgate.net Modern variations have been developed using soluble copper catalysts and ligands to proceed under milder conditions. wikipedia.orgnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a more versatile and widely used alternative for C-N bond formation. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or triflate and is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann reaction. wikipedia.orgresearchgate.net The development of various phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the efficient coupling of a wide range of amines and aryl halides. nih.govnih.gov For the synthesis of 9-phenylcarbazole, carbazole is coupled with an appropriate phenyl halide. nih.gov
| Reaction Name | Catalyst | Typical Reactants | Key Features |
| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Carbazole, Aryl Halide (e.g., Iodobenzene) | Often requires high temperatures; classic method. wikipedia.orgsynarchive.comchemicalbook.com |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2) with Phosphine Ligands | Carbazole, Aryl Halide or Triflate | Milder conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.orgnih.gov |
Amination at the 2-Position: Selective Strategies
With the 9-phenylcarbazole scaffold in hand, the next crucial step is the selective introduction of an amino group at the 2-position. This is typically accomplished by first installing a leaving group, most commonly a bromine atom, at the 2-position to create 2-bromo-9-phenyl-9H-carbazole. chemicalbook.com
This halogenated intermediate is then subjected to an amination reaction. The Buchwald-Hartwig amination is the premier method for this transformation, offering high selectivity and yields. wikipedia.orgnih.gov In this step, 2-bromo-9-phenyl-9H-carbazole is coupled with an amine source. To obtain the primary amine (NH2), a protected amine or an ammonia equivalent is often used, followed by a deprotection step. The choice of palladium catalyst and phosphine ligand is critical for the success of this sterically demanding coupling. researchgate.net
Derivatization Strategies for Structural Modification and Property Tuning
Once this compound is synthesized, it serves as a versatile building block for creating a diverse range of more complex molecules, oligomers, and polymers with tailored properties.
Amine Group Functionalization
The primary amine group at the 2-position is a reactive handle that can be readily modified. Standard organic transformations can be employed to alter the electronic and steric properties of the molecule.
Acylation/Amidation: The amine can react with acid chlorides or anhydrides to form amides. This is a common strategy to link the carbazole unit to other functional moieties. nih.gov
Hydrazone Formation: The amine can be converted into a hydrazide and subsequently reacted with aldehydes or ketones to form hydrazones, which are useful intermediates for synthesizing various heterocyclic systems. nih.govnih.gov
Thiourea (B124793) Derivatives: Reaction with isothiocyanates yields thiourea derivatives, which have been explored for their biological activities. nih.gov
These functionalizations are instrumental in creating molecules for applications ranging from medicinal chemistry to materials science. nih.govnih.gov
| Functionalization Reaction | Reagents | Resulting Functional Group |
| Amidation | Acid Chloride, Base | -NH-C(=O)-R |
| Hydrazone Synthesis | Hydrazine, then Aldehyde/Ketone | -NH-N=CHR |
| Thiourea Formation | Isothiocyanate | -NH-C(=S)-NH-R |
Carbazole Ring Substitutions beyond 2- and 9-Positions
To further tune the properties of the core structure, substituents can be introduced at other positions on the carbazole ring, such as C3, C6, or C4. This can be achieved either by starting with a pre-functionalized carbazole or by direct functionalization of the 9-phenylcarbazol-2-amine derivative.
Direct C-H activation/functionalization offers a modern and efficient way to install groups at various positions, guided by the existing substituents. chim.it Alternatively, electrophilic aromatic substitution reactions like halogenation can introduce functional handles at specific sites, such as the synthesis of 4-bromo-9-phenyl-9H-carbazole from 4-bromo-9H-carbazole. chemicalbook.com These new functional groups can then be used in further cross-coupling reactions to build more complex architectures. For example, bulky tert-butyl groups have been introduced to modify solubility and film-forming properties in materials for perovskite solar cells. acs.org
Polymerization Approaches and Oligomer Synthesis
The this compound monomer and its derivatives are excellent candidates for the synthesis of oligomers and polymers for optoelectronic applications. The carbazole unit is known for its hole-transporting properties and high thermal stability. nih.gov
Oligomer Synthesis: Star-shaped oligomers can be synthesized by coupling multiple carbazole units to a central core. For instance, palladium-catalyzed amination reactions have been used to couple carbazole derivatives to a central benzodifuran core, resulting in highly fluorescent materials for OLEDs. nih.govnih.gov Donor-acceptor-donor (D-A-D) type molecules, where the carbazole acts as the donor, have also been synthesized for use as host materials in phosphorescent OLEDs. rsc.org
Polymerization: While direct polymerization of the amine-functionalized monomer can be complex, it can be converted into other polymerizable derivatives. For example, the amine can be used to link the carbazole unit into a polymer backbone via amide bonds. nih.gov Alternatively, other reactive groups on the carbazole ring can be used for polymerization, such as in Suzuki or Stille cross-coupling reactions, if the monomer is appropriately di-functionalized (e.g., with bromo groups).
These strategies allow for the creation of high-performance materials where the electronic properties of the this compound unit are harnessed within a larger macromolecular structure.
Spectroscopic and Structural Elucidation of 9 Phenyl 9h Carbazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 9-Phenyl-9H-carbazol-2-amine, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the phenyl and carbazole (B46965) rings and the position of the amine substituent.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the carbazole core, the N-phenyl group, and the amine group. The aromatic region (typically δ 7.0-8.5 ppm) will be complex due to the presence of multiple, interacting protons.
The protons on the carbazole skeleton that are not on the same ring as the amine group are likely to show chemical shifts and coupling patterns similar to those of 9-phenyl-9H-carbazole. For instance, the protons H4 and H5, which are in close proximity to the anisotropic field of the neighboring benzene (B151609) ring, would likely appear at the downfield end of the spectrum. rsc.org The protons of the N-phenyl group will also resonate in the aromatic region, with their exact shifts influenced by their position relative to the carbazole nitrogen.
The introduction of the amine group at the C2 position significantly influences the chemical shifts of the protons on that benzene ring (H1, H3, H4). The electron-donating nature of the amino group will cause an upfield shift for the ortho (H1, H3) and para (H4) protons relative to the unsubstituted carbazole ring. The protons of the -NH₂ group itself would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from related carbazole derivatives)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
| Amine (NH₂) Protons | Broad singlet |
Note: The exact chemical shifts and coupling constants would require experimental determination.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will show distinct signals for each of the 18 carbon atoms in the molecule, with their chemical shifts being highly dependent on their electronic environment.
The carbons of the carbazole framework typically resonate in the range of δ 110-145 ppm. The carbon atom directly bonded to the amine group (C2) is expected to be significantly shielded due to the electron-donating effect of the nitrogen, resulting in an upfield shift compared to its position in the unsubstituted 9-phenyl-9H-carbazole. Conversely, the quaternary carbons of the carbazole core and the N-phenyl ring will appear at the downfield end of the aromatic region. For related N-aryl carbazoles, quaternary carbons have been observed in the δ 140-150 ppm range. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from related carbazole derivatives)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-NH₂ | Shielded (Upfield) |
| Aromatic CH | 110 - 130 |
| Quaternary Carbons | 130 - 150 |
Note: The exact chemical shifts would require experimental determination.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a primary aromatic amine, two distinct N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. nih.gov The N-H bending vibration is anticipated to appear around 1600 cm⁻¹.
The aromatic nature of the compound will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-N stretching vibration for the aromatic amine is expected in the 1250-1335 cm⁻¹ range. For a related compound, 9-phenyl-9H-carbazole-3-carbaldehyde, characteristic aromatic C-H and C=C stretching vibrations have been observed. researchgate.net
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| N-H Bend | ~1600 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aromatic C-N Stretch | 1250 - 1335 |
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FT-IR. For this compound, Raman spectroscopy would be especially useful for characterizing the carbazole and phenyl ring systems. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum.
A PubChem entry for the closely related 9-phenylcarbazole (B72232) indicates the availability of FT-Raman spectral data, suggesting that the technique is applicable to this class of compounds. nih.gov The Raman spectrum would be expected to show strong bands for the aromatic C-C stretching vibrations. While specific applications to this compound are not widely documented, Raman spectroscopy could be employed for conformational studies and for investigating intermolecular interactions in the solid state.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which can provide valuable structural information. The molecular formula of this compound is C₁₈H₁₄N₂, corresponding to a molecular weight of 258.32 g/mol . guidechem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 258. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.
The fragmentation of this compound would likely proceed through several pathways. A common fragmentation for amines is the alpha-cleavage, which in this case would involve the loss of a hydrogen radical to form a stable iminium cation. The fragmentation pattern would also likely show peaks corresponding to the loss of the phenyl group and fragments characteristic of the carbazole core. The mass spectrum of the parent compound, 9-phenyl-9H-carbazole, is dominated by the molecular ion peak, indicating the stability of the ring system. nist.govnist.gov The fragmentation of this compound would be expected to show similar stability for the carbazole fragment.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z |
| [M]⁺˙ | 258 |
| [M-H]⁺ | 257 |
| [M-C₆H₅]⁺ | 181 |
| [C₁₂H₈N]⁺ (Carbazole cation) | 166 |
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound and its derivatives are primarily investigated through UV-Vis absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions and emissive properties of the molecules.
The UV-Vis absorption spectra of carbazole derivatives are characterized by distinct absorption bands corresponding to π–π* transitions. The parent compound, 9-phenyl-9H-carbazole, exhibits a major absorption band in the range of λabs = 327–337 nm. nih.gov Derivatives of 9-phenyl-9H-carbazole where an o-carborane (B102288) is attached at the C3-position show a low absorption band around λabs = ~329 nm with a shoulder extending to 350 nm. nih.gov This absorption is attributed to the spin-allowed π–π* local excitation (LE) transition of the 9-phenyl-9H-carbazole moiety. nih.gov For other carbazole-based compounds, absorption peaks are typically observed in the UV range. scholarena.com For example, carbazole itself shows its highest absorbance at 291 nm, with minor peaks at 323 nm and 333 nm. scholarena.com More complex carbazole derivatives can exhibit three main absorption peaks between 240 and 400 nm, corresponding to both π–π* and n–π* electron transitions. rsc.org
Table 1: UV-Vis Absorption Data for 9-Phenyl-9H-carbazole and Related Derivatives
| Compound | Solvent | Absorption Maxima (λabs, nm) | Reference |
|---|---|---|---|
| 9-phenyl-9H-carbazole | THF | 327-337 | nih.gov |
| 9-phenyl-9H-carbazole-based o-carboranyl luminophores | THF | ~329, ~350 (shoulder) | nih.gov |
| Carbazole | Ethanol:Water (1:1) | 291, 323, 333 | scholarena.com |
The emission properties of carbazole derivatives are highly dependent on their structure and environment. 9-phenyl-9H-carbazole itself has emission centered at λem = 361 and 377 nm. nih.gov In contrast, some of its derivatives, such as those with an o-carborane substituent, display very weak emission in the 380–420 nm range in THF at room temperature. nih.gov However, these same compounds can exhibit intense yellowish emission around 535-540 nm in a rigid state, such as in THF at 77 K or in a film. nih.gov This significant red-shift compared to the parent 9-phenyl-9H-carbazole suggests that this emission corresponds to an intramolecular charge transfer (ICT) state. nih.gov The fluorescence of some carbazole derivatives can be influenced by aggregation, leading to aggregation-induced emission (AIE). nih.gov For example, a carbazole/carborane-based fluorophore is nearly non-emissive in THF solution but shows strong fluorescence in the solid state. nih.gov
Table 2: Photoluminescence Emission Data for 9-Phenyl-9H-carbazole and its Derivatives
| Compound | Conditions | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| 9-phenyl-9H-carbazole | - | 361, 377 | nih.gov |
| 9-phenyl-9H-carbazole-based o-carboranyl luminophores | THF, 298 K | 380-420 (weak) | nih.gov |
| 9-phenyl-9H-carbazole-based o-carboranyl luminophores | THF, 77 K | ~535 | nih.gov |
| 9-phenyl-9H-carbazole-based o-carboranyl luminophores | Film | ~540 | nih.gov |
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many carbazole derivatives and is indicative of intramolecular charge transfer (ICT). The photophysical behavior of pyrazoline derivatives, which share structural similarities with functionalized carbazoles, has been attributed to ICT along with specific and non-specific interactions with solvent molecules. elsevierpure.com In these systems, a red shift in the maximum emission wavelength (λmax) is often observed as the relative permittivity of the solvent increases. nih.gov This behavior is also seen in carbazole-based systems. For instance, the significant difference in emission between fluid and rigid states for some 9-phenyl-9H-carbazole derivatives points to an ICT mechanism. nih.gov The weak emission in solution at room temperature is attributed to a local excitation transition of the carbazole moiety, while the strong emission in the rigid state is assigned to the ICT transition. nih.gov This is often due to the restriction of structural changes in the rigid state, which inhibits non-radiative decay pathways. nih.gov Furthermore, aggregation can induce and enhance ICT emission. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure of a compound. For carbazole derivatives, XRD studies provide crucial information on bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structures of two 9-phenyl-9H-carbazole-based o-carboranyl compounds have been determined, confirming their molecular connectivity and providing insights into their solid-state packing. nih.gov In another example, the crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine revealed that the carbazole ring system is essentially planar. nih.gov The analysis of crystal structures of various carbazole derivatives shows that the planarity of the carbazole unit and the dihedral angles between the carbazole and other aromatic moieties are key structural parameters. nih.govnih.gov In some cases, intermolecular interactions like C-H···π and N-H···O hydrogen bonds play a significant role in the formation of the supramolecular architecture. nih.govnih.gov
While a specific crystal structure for this compound is not detailed in the provided search results, the general findings for related compounds are highly informative. For instance, in 2-nitro-3-phenyl-9H-carbazole, the dihedral angles between the carbazole ring system and the attached phenyl rings are 55.54 (6)° and 43.46 (7)° in the two independent molecules of the asymmetric unit. nih.gov The crystal structures of other complex heterocyclic systems containing carbazole-like moieties have also been determined, providing a wealth of comparative structural data. mdpi.commdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-phenyl-9H-carbazole |
| 9-phenyl-9H-carbazole-based o-carboranyl luminophores |
| Carbazole |
| 2-nitro-3-phenyl-9H-carbazole |
| carbazole/carborane-based fluorophore |
| (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine |
| 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde |
| 9-hexyl-9H-carbazole-3-carbaldehyde |
| 4-(9H-carbazole-9-yl)benzaldehyde |
| 6-((4-(diphenylamino) phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde |
| 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazole-3-carbaldehyde |
| (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazol-3-yl)acrylic acid |
| (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)- 9-ethyl-9H-carbazol-3-yl)acrylic acid |
| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole |
| 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole |
| 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline |
| pyrazolo[1,5-a]pyrimidin-2-amine |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione |
| 4'-bromoacetophenone |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of reactions and assessing the purity of isolated products. For N-aryl carbazoles like this compound and its derivatives, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. These techniques provide rapid, reliable, and sensitive analysis, crucial for the development and characterization of these electro-active materials.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, yet powerful, technique for the qualitative analysis of this compound. It is frequently used to get a quick snapshot of a reaction's progress, identify the presence of starting materials, intermediates, and products, and to determine the appropriate solvent system for larger-scale purification by column chromatography.
The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or a mixture of solvents). For carbazole derivatives, which are generally moderately polar compounds, a range of mobile phases can be utilized. The choice of eluent is critical and is determined by the polarity of the specific derivative being analyzed.
In the analysis of aromatic amines, normal-phase TLC on silica gel layers is a common practice. niscpr.res.in The mobility of the compounds is highly dependent on the polarity of the mobile phase. niscpr.res.in For instance, non-polar solvents like hexane (B92381) or cyclohexane (B81311) result in little to no movement of the amine spots from the baseline, while more polar solvents like diethyl ether or butanol can cause the compounds to move with or near the solvent front. niscpr.res.in A mixture of solvents is often required to achieve optimal separation, where the Rf (retention factor) values are ideally between 0.2 and 0.8.
Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), where the conjugated carbazole ring system allows for easy detection. nih.gov For more sensitive detection or for compounds with weak UV absorption, staining with specific reagents can be employed.
Table 1: Representative TLC Conditions for Analysis of Carbazole Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Application | Visualization | Reference |
| Silica Gel 60 F254 | Toluene | Separation of primary and secondary aromatic amines. | UV Light (254 nm), 1% methanolic diphenylamine (B1679370) with H₂SO₄ | niscpr.res.in |
| Silica Gel 60 F254 | Isopropyl alcohol:30% ammonia (B1221849) (80:2, v/v) | Separation of a drug from its degradation products. | Densitometric measurement at 284 nm. | nih.gov |
| Silica Gel | Dichloromethane:n-hexane (1:5, v/v) | Purification of synthesized carbazole monomers. | Not specified. | researchgate.net |
| Silica Gel (300-400 mesh) | Petroleum ether:CH₂Cl₂ (1:1) | Purification of 4-hydroxycarbazole (B19958) derivatives. | UV Light (254 nm). | acs.org |
This table presents examples of TLC conditions used for carbazole derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography is the gold standard for determining the purity of non-volatile organic compounds like this compound. It offers high resolution, sensitivity, and quantitative accuracy, making it an essential analytical tool in both research and industrial settings. Purity levels are often a critical parameter, especially for materials used in electronic devices, where even trace impurities can significantly degrade performance. tcichemicals.com
For carbazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. epa.govsielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. epa.govsielc.com The elution order is generally from most polar to least polar compounds. To improve peak shape and resolution, especially for basic compounds like amines, an acid such as phosphoric acid or formic acid is often added to the mobile phase. sielc.com
Commercial suppliers of carbazole derivatives frequently provide purity data determined by HPLC, with purities for high-grade materials often exceeding 98% or 99%. sigmaaldrich.comcalpaclab.com
Table 2: Illustrative HPLC Conditions for Purity Assessment of Carbazole Derivatives
| Compound | Column Type | Mobile Phase | Purity/Assay | Reference |
| Carbazole | Newcrom R1 (Reversed-Phase) | Acetonitrile (MeCN), water, and phosphoric acid. | Method for analysis. | sielc.com |
| Petroleum Carbazoles | Sepharon/C18 (Reversed-Phase) | CH₃CN:H₂O (7:3) | Separation into subfractions. | epa.gov |
| 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine | Not specified | Not specified | ≥99% | sigmaaldrich.com |
| 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole | Not specified | Not specified | min 99% | calpaclab.com |
| Rabeprazole Sodium | Waters Nova-Pak C18 (Reversed-Phase) | 0.05 M KH₂PO₄:methanol:acetonitrile (5:3:2, v/v/v), pH 7 | Method for determination. | nih.gov |
This table provides examples of HPLC conditions and reported purities for various carbazole-based compounds, reflecting typical methodologies applicable to this compound.
Advanced Computational and Theoretical Investigations of 9 Phenyl 9h Carbazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. nih.govscielo.br By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a deeper understanding of the behavior of 9-Phenyl-9H-carbazol-2-amine at the atomic level. semanticscholar.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The HOMO energy level is associated with the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting ability. youtube.comyoutube.com
For carbazole-based materials, the HOMO is typically localized on the electron-rich carbazole (B46965) moiety, and the LUMO is distributed over the acceptor part of the molecule. nih.gov In the case of this compound, the carbazole ring system acts as the primary electron-donating unit. The precise energy values of the HOMO and LUMO are crucial for determining the material's potential application in electronic devices, as they dictate the energy barriers for charge injection and transport. researchgate.net Theoretical calculations for similar carbazole derivatives have shown HOMO energy levels around 5.3 eV and LUMO levels around 3.2 eV. sigmaaldrich.com
Table 1: Frontier Molecular Orbital Energies of a Related Carbazole Derivative
| Orbital | Energy (eV) |
| HOMO | 5.3 sigmaaldrich.com |
| LUMO | 3.2 sigmaaldrich.com |
This data is for a related carbazole derivative and serves as an illustrative example.
The energy difference between the HOMO and LUMO levels defines the band gap energy (Eg) of the molecule. researchgate.net This is a critical parameter that determines the absorption and emission properties of the material. A smaller band gap generally leads to absorption at longer wavelengths. For organic materials used in optoelectronics, tuning the band gap is essential for achieving desired performance characteristics. elsevierpure.com
Calculations for carbazole derivatives indicate that modifications to the molecular structure, such as the introduction of different substituent groups, can significantly alter the band gap. researchgate.net For instance, creating donor-π-acceptor systems can effectively lower the band gap and shift the absorption spectrum. researchgate.net The electronic transitions in these molecules are often characterized as intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor moiety. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It provides a color-coded map where different colors represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas signify regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show a high electron density around the nitrogen atom of the amine group, making it a potential site for protonation or interaction with electrophiles. nih.gov The carbazole ring system would also exhibit significant electron density. researchgate.net Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments. researchgate.net
Quantum Chemical Approaches for Optoelectronic Characteristics
Quantum chemical methods provide a detailed understanding of the optoelectronic properties of molecules, which are vital for their application in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govmdpi.comsemanticscholar.org
The efficiency of charge transport in organic materials is governed by several factors, including the reorganization energy. researchgate.net Reorganization energy (λ) is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge hopping between adjacent molecules, leading to higher charge mobility. researchgate.net
The reorganization energy is divided into two components: hole reorganization energy (λh) and electron reorganization energy (λe). For hole transport materials (HTMs), a low λh is desirable. Carbazole derivatives are well-known for their excellent hole-transporting properties, which can be attributed to their rigid planar structure that minimizes geometric changes upon oxidation. researchgate.netepa.gov Theoretical calculations of reorganization energies for various amine-containing organic compounds have shown that planar structures tend to have smaller reorganization energies. researchgate.net
Transition Density Matrix (TDM) analysis is a sophisticated computational technique used to visualize and understand the nature of electronic transitions. researchgate.net It provides a graphical representation of the electron-hole coherence upon photoexcitation. By analyzing the TDM, one can determine whether an electronic transition is a local excitation (LE), a charge transfer (CT) transition, or a mixture of both.
In the context of this compound, TDM analysis would reveal the spatial extent of the electron and hole wavefunctions and their overlap. For many carbazole-based donor-acceptor systems, the lowest energy transition is predominantly a charge transfer from the carbazole donor to an acceptor unit. researchgate.net This information is critical for designing molecules with specific photophysical properties, such as efficient charge separation in solar cells or high fluorescence quantum yields in OLEDs. researchgate.net
Theoretical Studies of Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of carbazole derivatives, including structures analogous to this compound, have been a significant area of research. researchgate.netresearchgate.netdu.ac.ir These studies are crucial for the design and development of new materials for applications in optical data storage, information processing, and other photonic technologies. researchgate.net The NLO response in organic molecules is often linked to intramolecular charge transfer (ICT), and the carbazole moiety, with its electron-rich nature, serves as an excellent core for designing molecules with significant NLO effects. researchgate.netresearchgate.net
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the NLO properties of these compounds. nih.govnih.govnih.gov These methods allow for the calculation of key parameters that govern the NLO response.
Two-Photon Absorption (TPA) Cross-Sections
Two-photon absorption (TPA) is a non-linear optical process with significant potential in applications like bioimaging and 3D data storage. researchgate.netnih.gov Theoretical studies on carbazole derivatives have been instrumental in understanding the structure-property relationships that govern TPA. researchgate.netnih.gov The TPA cross-section (σTPA) is a measure of the TPA efficiency of a molecule.
Theoretical calculations, often employing DFT and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) methods, have shown that the TPA properties of carbazole derivatives are highly tunable. nih.gov For instance, in a study on 3,6-bis(4-vinylpyridinium) carbazole derivatives, it was found that their diiodized forms exhibited significantly larger TPA cross-sections compared to the neutral molecules. nih.gov This enhancement was attributed to changes in the electronic structure upon iodination. nih.gov
Table 1: Theoretical TPA Properties of a Related Carbazole Derivative (Diiodized BMVC)
| Property | Calculated Value | Method | Reference |
| TPA Wavelength | Near-Infrared (NIR) | DFT/ZINDO | nih.gov |
| TPA Cross-Section | Larger than neutral form | DFT/ZINDO | nih.gov |
Note: The data presented is for a related carbazole derivative, 3,6-bis(1-methyl-4-vinylpyridinium) carbazole (BMVC), to illustrate the type of information obtained from theoretical TPA studies.
Molecular Hyperpolarizabilities
Molecular hyperpolarizability is a key parameter that quantifies the NLO response of a molecule. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. Computational studies on various carbazole derivatives have focused on calculating these properties to assess their potential for NLO applications. researchgate.netnih.gov
DFT calculations have been shown to be effective in predicting the first hyperpolarizability of carbazole derivatives with reasonable accuracy. researchgate.net For instance, a computational study on N-ethyl dicyanocarbazole and related compounds demonstrated that these molecules possess planar structures with a high degree of π-conjugation and charge transfer, leading to measurable NLO responses. researchgate.net
While specific hyperpolarizability values for this compound are not provided in the search results, the established theoretical frameworks suggest that its NLO properties would be influenced by the interplay of the electron-donating amine group and the π-system of the carbazole and phenyl rings.
Table 2: Theoretical NLO Properties of a Pyrazine-Carbazole Derivative (25-B3C)
| Property | State | Observation | Method | Reference |
| First Hyperpolarizability (β) | Crystal | Substantially increased compared to monomer | QM/MM | nih.gov |
| Aggregation Behavior | Crystal | π-π stacking with the same CT direction | QM/MM | nih.gov |
Note: This data is for a related pyrazine-carbazole derivative and illustrates the impact of solid-state packing on NLO properties as determined by theoretical calculations.
Optoelectronic and Electrochemical Performance Characteristics
Electrochemical Properties: Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a crucial electrochemical technique used to determine the redox potentials and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule.
Specific cyclic voltammetry data for 9-Phenyl-9H-carbazol-2-amine is not available in the reviewed literature. However, based on studies of similar carbazole (B46965) derivatives, it is anticipated that the compound would exhibit at least one reversible or quasi-reversible oxidation event corresponding to the removal of an electron from the nitrogen atom of the carbazole core. The position of the 2-amine group, a known electron-donating substituent, is expected to lower the oxidation potential compared to the unsubstituted 9-phenyl-9H-carbazole. This is because the amine group increases the electron density on the carbazole ring system, making it easier to oxidize.
The HOMO and LUMO energy levels are critical parameters that determine the efficiency of charge injection and transport in a device. They can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram.
Table 1: Estimated Electrochemical Properties of this compound
| Property | Expected Value |
| Oxidation Potential (Eox) vs. Fc/Fc+ | Data not available |
| Reduction Potential (Ered) vs. Fc/Fc+ | Data not available |
| HOMO Level (eV) | Data not available |
| LUMO Level (eV) | Data not available |
| Electrochemical Band Gap (eV) | Data not available |
Note: This table is presented as a template. Specific experimental values are not available in the public domain.
The molecular structure of this compound plays a significant role in its electrochemical properties. The 9-phenyl group, being electronically decoupled from the carbazole π-system to a large extent due to steric hindrance, primarily influences the material's morphological and thermal properties.
The key determinant of the electrochemical behavior is the substitution pattern on the carbazole ring. The presence of the electron-donating amine group at the 2-position will have a pronounced effect. Compared to substitution at the 3 and 6 positions, which are in direct conjugation with the nitrogen atom, the effect of a 2-position substituent can be more complex. It is expected to lower the ionization potential and thus the HOMO level, facilitating hole injection from common anode materials like indium tin oxide (ITO).
Charge Transport Mechanisms and Mobility
The efficiency of an organic electronic device is heavily dependent on the ability of the active material to transport charge carriers (holes and electrons).
Carbazole-based materials are renowned for their excellent hole-transporting capabilities. The nitrogen atom in the carbazole ring readily donates an electron, and the resulting positive charge (hole) can be delocalized over the aromatic system. It is highly probable that this compound would function as an efficient hole-transporting material. The introduction of the amine group is likely to further enhance this property by providing an additional site for hole stabilization.
While carbazoles are primarily known as hole transporters, their electron transport properties can be tuned through chemical modification. The inherent electron-donating nature of the carbazole and amine moieties suggests that this compound would likely not be an efficient electron transporter. To achieve good electron transport, the introduction of electron-withdrawing groups is typically required.
Table 2: Anticipated Charge Transport Properties of this compound
| Property | Expected Performance |
| Hole Mobility (μh) | Data not available |
| Electron Mobility (μe) | Data not available |
Note: This table is presented as a template. Specific experimental values are not available in the public domain.
Photophysical Performance Relevant to Device Applications
The interaction of an organic material with light, its photophysical properties, is central to its function in devices like OLEDs and OPVs.
Specific photophysical data such as absorption and emission spectra, and quantum yields for this compound are not documented in the available literature. Generally, 9-phenyl-9H-carbazole derivatives exhibit strong absorption in the UV region and emit in the blue or violet region of the electromagnetic spectrum. The position of the 2-amine substituent is expected to cause a red-shift in both the absorption and emission spectra compared to the parent 9-phenyl-9H-carbazole, pushing the emission towards the blue-green region. This is due to the extension of the π-conjugation by the lone pair of electrons on the amine nitrogen.
The fluorescence quantum yield, a measure of the efficiency of the light emission process, would be a critical parameter for its potential use as an emissive material in OLEDs.
Table 3: Anticipated Photophysical Properties of this compound
| Property | Expected Characteristics |
| Absorption Maximum (λabs) | Data not available |
| Emission Maximum (λem) | Data not available |
| Photoluminescence Quantum Yield (ΦPL) | Data not available |
| Stokes Shift | Data not available |
Note: This table is presented as a template. Specific experimental values are not available in the public domain.
Fluorescence Quantum Yields (ΦF)
Research on a series of 9-phenyl-9H-carbazole derivatives featuring o-carboranyl substituents has shown that the fluorescence quantum yield is highly dependent on the electronic nature of the substituents on the 9-phenyl ring and the physical state of the material. researchgate.net For instance, in a solid-state film, the ΦF values of these derivatives were observed to increase with the electron-donating strength of the substituent on the phenyl group. researchgate.net The parent 9-phenyl-9H-carbazole itself exhibits characteristic emission in the ultraviolet region, which is attributed to a local excitation (LE) transition of the 9-phenyl-9H-carbazole moiety. nih.gov
The emission properties of these compounds can also be significantly influenced by the solvent and temperature. For example, some 9-phenyl-9H-carbazole-based o-carboranyl compounds exhibit very weak emission in a tetrahydrofuran (B95107) (THF) solution at room temperature but show intense emission at 77 K. nih.gov This behavior suggests that non-radiative decay pathways, which compete with fluorescence, are suppressed at lower temperatures.
The table below summarizes the fluorescence quantum yields (ΦF) for several 9-phenyl-9H-carbazole derivatives in a film state, as reported in a study on o-carboranyl compounds. researchgate.net These values demonstrate the tunability of the emissive properties of the 9-phenyl-9H-carbazole core through chemical modification.
| Compound Name | Substituent on 9-Phenyl Ring | Fluorescence Quantum Yield (ΦF) in Film (%) |
| 1F | -F | 34 |
| 2P | -H | 44 |
| 3M | -CH3 | 51 |
| 4T | -C(CH3)3 | 55 |
Data sourced from a study on 9-phenyl-9H-carbazole-based o-carboranyl compounds. researchgate.net
Thermal Stability (Tg and Td values) in Material Context
The thermal stability of a material is crucial for its application in electronic devices, as it determines the material's ability to withstand high temperatures during fabrication and operation without degrading. The key parameters for assessing thermal stability are the glass transition temperature (Tg) and the decomposition temperature (Td). The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state, while the Td is the temperature at which the material begins to chemically decompose.
Specific Tg and Td values for this compound are not explicitly detailed in the available research. However, carbazole-based materials are generally known for their high thermal stability, which is a desirable characteristic for hole-transporting materials and emitters in organic light-emitting diodes (OLEDs). The rigid carbazole unit contributes to a high Tg, which helps in maintaining the morphological stability of the thin films in devices.
For context, studies on other carbazole derivatives have reported high thermal stabilities. While direct data for this compound is unavailable, the inherent properties of the carbazole framework suggest that it would also possess good thermal stability. The introduction of the phenyl group at the 9-position can further enhance this stability due to the increased molecular weight and intermolecular interactions.
Applications in Advanced Materials Science Based on 9 Phenyl 9h Carbazol 2 Amine
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 9-Phenyl-9H-carbazol-2-amine are extensively utilized in the fabrication of high-performance OLEDs. nih.gov Their good charge carrier injection and transfer characteristics, coupled with their morphological stability and film-forming properties, make them versatile materials for various layers within the OLED architecture. nih.gov
While more commonly used as host or transport materials, certain carbazole (B46965) derivatives can function as the emissive component in OLEDs. For instance, 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole has been investigated as a light-emitting layer in a UV OLED. nih.gov This device, featuring an indium-free transparent anode, exhibited a turn-on voltage of approximately 9 V and required a driving voltage of 10.5 V to achieve a current density of 20 mA/cm². nih.gov The inherent luminescence of the carbazole core, which can be tuned through substitution, allows for the development of emitters for various colors.
The electron-rich nature of the carbazole unit imparts excellent hole-transporting properties to its derivatives. rsc.org This makes compounds based on the this compound framework highly suitable for use as hole-transporting materials (HTMs) in OLEDs. A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives have been synthesized. mdpi.com These materials demonstrated good thermal stabilities, with high glass transition temperatures ranging from 148 to 165 °C. mdpi.com
The introduction of these HTMs into OLEDs significantly enhanced device performance. For example, a device incorporating an HTM synthesized from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and tris(4-iodophenyl)amine (B1352930) achieved a current efficiency of 39.8 cd/A and a power efficiency of 29.3 lm/W. mdpi.com The high triplet energy of this particular HTM (2.66 eV) also contributed to improved efficiency by confining triplet excitons within the emissive layer. mdpi.com
Table 1: Performance of OLEDs with Different Hole Transporting Materials
| Device | HTM | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| Device with HTM 3c | tris(4-(9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl)phenyl)amine | 39.8 | 29.3 | Not Reported |
| Reference Device | NPB | Not specified, but lower than device with HTM 3c | Not specified, but lower than device with HTM 3c | Not specified, but lower than device with HTM 3c |
Data sourced from a study on novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives. mdpi.com
One of the most significant applications of this compound derivatives is as host materials for phosphorescent emitters in phosphorescent OLEDs (PhOLEDs). researchgate.netacs.org To be an effective host, a material must have a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer. rsc.org Carbazole derivatives are known for their relatively high triplet energies, making them suitable hosts for a range of phosphorescent dopants. nih.gov
For example, a novel host material, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, was designed for solution-processable green PhOLEDs. rsc.org This material possesses excellent hole transport capability and a high triplet energy, which are crucial for high-efficiency devices. rsc.org Similarly, pyridinyl-carbazole based host materials have been synthesized and used in both green and blue PhOLEDs. nih.gov A blue PhOLED using one such host doped with FIrpic exhibited a power efficiency of 24.9 lm/W and an external quantum efficiency of 10.3% at a brightness of 100 cd/m². nih.gov A green PhOLED with the same host and doped with Ir(ppy)₃ showed a power efficiency of 34.1 lm/W and an external quantum efficiency of 9.4% at 1000 cd/m². nih.gov
Table 2: Performance of PhOLEDs with Carbazole-Based Host Materials
| Host Material | Emitter | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
|---|---|---|---|---|
| Pyridinyl-carbazole derivative H2 | FIrpic (Blue) | 24.9 | 23.9 | 10.3 |
| Pyridinyl-carbazole derivative H2 | Ir(ppy)₃ (Green) | 34.1 | 33.9 | 9.4 |
| CNPhCz | Ir(ppy)₂(acac) (Green) | 86.1 | 88.0 | 24.4 |
Data compiled from studies on pyridinyl-carbazole and ortho-linked carbazole derivative hosts. nih.govrsc.org
Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The versatile electronic properties of this compound derivatives also make them promising candidates for applications in solar energy conversion technologies like OPVs and DSSCs.
In DSSCs, the photosensitizer (dye) is a critical component that absorbs sunlight and initiates the process of converting light energy into electrical energy. Carbazole-based dyes have been extensively studied for this purpose. New D-π-A (Donor-π bridge-Acceptor) sensitizers based on a 9-phenyl-9H-carbazole donor have been synthesized and characterized for their use in DSSCs. epa.gov The non-planar structure of these dyes can effectively reduce dye aggregation on the semiconductor surface, which is beneficial for device performance. epa.gov
A study on a series of these dyes, including (E)-3-(6-bromo-9-phenyl-9H-carbazol-3-yl)acrylic acid (BPA) and (E)-3-(6-bromo-9-phenyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (BPCA), demonstrated their potential in DSSCs. epa.gov Furthermore, a new donor building block, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, has been used to construct metal-free organic sensitizers. researchgate.net A DSSC based on a 2,1,3-benzothiadiazole (B189464) dye incorporating this hexahydrocarbazole donor achieved a power conversion efficiency (PCE) of 5.86%. researchgate.net
Table 3: Photovoltaic Performance of DSSCs with Carbazole-Based Dyes
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
|---|---|---|---|---|
| 2,1,3-Benzothiadiazole dye with hexahydrocarbazole donor | Not Reported | Not Reported | Not Reported | 5.86 |
| Benzoxadiazole dye | Not Reported | Not Reported | Not Reported | 1.5-2.3 |
| Benzoselenadiazole dye | Not Reported | Not Reported | Not Reported | 1.5-2.3 |
Data from a study on a new donor building-block for sensitizers in DSSCs. researchgate.net
Efficient charge separation at the dye/semiconductor interface and effective charge collection at the electrodes are paramount for high-performance solar cells. The molecular structure of the photosensitizer plays a crucial role in these processes. The donor-π-acceptor design of carbazole-based dyes facilitates intramolecular charge transfer upon photoexcitation, promoting the injection of electrons from the dye's excited state into the conduction band of the semiconductor (e.g., TiO₂).
Organic Field-Effect Transistors (OFETs) and Molecular Electronics
Organic field-effect transistors (OFETs) are fundamental components of modern electronics, offering advantages such as low cost, flexibility, and large-area fabrication. nih.gov The performance of OFETs is critically dependent on the properties of the organic semiconductor used as the active layer, with key metrics including charge carrier mobility, on/off current ratio, and threshold voltage. nih.gov Carbazole derivatives, including those based on the 9-phenyl-9H-carbazole scaffold, are widely recognized for their excellent hole-transporting capabilities, making them prime candidates for use in p-type OFETs. ontosight.aiontosight.ai
The introduction of the this compound moiety into organic semiconductors can significantly influence the material's electronic properties and molecular packing, which in turn dictates the device performance. The electron-rich nature of the carbazole unit facilitates efficient hole transport, a crucial characteristic for the active layer in p-channel OFETs. evitachem.com The amine group at the 2-position offers a site for further functionalization, allowing for the fine-tuning of the molecule's electronic energy levels (HOMO and LUMO) to optimize charge injection and transport. researchgate.net
While specific performance data for OFETs based solely on this compound is not extensively detailed in the provided search results, the broader class of carbazole-based materials has demonstrated impressive mobilities. For instance, some organic semiconductors have achieved mobilities comparable to or even exceeding that of amorphous silicon (a-Si), which is a benchmark in thin-film transistor technology. nih.govacs.org The development of new organic semiconductors is a key driver in advancing OFET performance. nih.gov The versatile structure of this compound makes it a valuable building block for creating novel high-performance organic semiconductors for next-generation flexible and transparent electronics. frontiersin.org
Table 1: Key Performance Parameters of OFETs
| Parameter | Description | Typical Range for High-Performance OFETs |
| Carrier Mobility (μ) | The average velocity of charge carriers in the semiconductor material under an applied electric field. | 0.1 - 10 cm²/Vs |
| On/Off Current Ratio | The ratio of the drain current when the transistor is in the "on" state to the "off" state. | 10⁶ - 10⁸ |
| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | Low values are desirable for low-power operation. |
Fluorescent Probes and Chemical Sensors (excluding biological applications)
The inherent fluorescence of carbazole derivatives makes them highly suitable for applications as fluorescent probes and chemical sensors. researchgate.net The photophysical properties of these compounds, such as their absorption and emission wavelengths, are sensitive to their local environment. This sensitivity can be exploited to detect the presence of specific analytes.
Derivatives of this compound can be designed to act as chemosensors for various substances. The amine group can serve as a recognition site, binding to target analytes through interactions like hydrogen bonding. This binding event can perturb the electronic structure of the carbazole core, leading to a detectable change in the fluorescence signal, such as quenching (decrease in intensity) or a shift in the emission wavelength. For instance, some carbazole derivatives have been shown to be effective in detecting ions like chloride. biosynth.com
The development of donor-acceptor systems based on carbazole moieties can lead to compounds with intramolecular charge transfer (ICT) characteristics. researchgate.net The emission properties of these ICT compounds are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property can be harnessed to create fluorescent probes that can sense changes in the local chemical environment. While the provided results mention the use of carbazole derivatives in biological sensing, the principles can be readily applied to non-biological chemical sensing applications, such as monitoring industrial processes or detecting environmental pollutants.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical switching, frequency conversion, and data storage. acs.org The NLO response of a material is related to its ability to alter the properties of light passing through it, and this is highly dependent on the molecular structure. "Push-pull" molecules, which contain both an electron-donating (donor) and an electron-withdrawing (acceptor) group connected by a π-conjugated system, are a common design strategy for achieving high NLO activity. researchgate.net
The this compound scaffold provides an excellent platform for creating such push-pull systems. The carbazole moiety acts as a strong electron donor, and the amine group can further enhance this donor character. By attaching a suitable electron-acceptor group to the carbazole ring, a molecule with significant intramolecular charge transfer can be synthesized. This charge transfer is a key factor in producing a large second-order NLO response (first hyperpolarizability, β). acs.org
Research has shown that carbazole-derived chromophores with various acceptor groups exhibit significant second- and third-order NLO properties. researchgate.net The efficiency of these materials can be tuned by modifying the strength of the donor and acceptor groups and by extending the π-conjugation length. The thermal stability of these materials is also a critical factor for practical applications, and carbazole derivatives have been shown to possess good thermal stability. researchgate.net
Table 2: Comparison of NLO Properties in Push-Pull Chromophores
| Donor Moiety | Acceptor Moiety | First Hyperpolarizability (β) |
| This compound | Strong Acceptor (e.g., nitro, cyano) | High |
| This compound | Weak Acceptor | Moderate |
| Other Donor Systems | Various Acceptors | Varies |
Covalent Organic Framework (COF) Components
Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. mdpi.com These materials are constructed from organic building blocks linked by strong covalent bonds, resulting in robust and stable frameworks. mdpi.com The properties of COFs can be tailored by carefully selecting the molecular building blocks.
This compound and its derivatives are attractive candidates for use as building blocks in the synthesis of COFs. The carbazole unit can be incorporated into the COF structure to impart specific functionalities. For example, the electron-rich nature of carbazole can be utilized for applications in gas storage and separation, particularly for CO2 capture, as the nitrogen atoms in the framework can interact favorably with CO2 molecules. nih.gov
The amine groups on the this compound building block can be used as the reactive sites for forming the covalent linkages of the framework, for instance, through the formation of imine bonds. nih.govresearchgate.net Furthermore, the amine groups can be functionalized after the COF has been synthesized (postsynthetic modification) to introduce new properties or enhance existing ones. semanticscholar.org The incorporation of carbazole-based units into COFs has been shown to result in materials with high chemical stability and permanent porosity. nih.govresearchgate.net These COFs can also exhibit interesting optical properties, such as acidochromism (color change with pH), due to the complex conjugated π-system involving the carbazole units. nih.govresearchgate.net
Table 3: Properties of Carbazole-Based Covalent Organic Frameworks
| COF Name | Building Blocks | BET Surface Area (m²/g) | Key Properties |
| Cz-COF | Carbazole-containing monomer | - | High CO2 uptake, high selectivity for CO2 over N2. nih.gov |
| DUT-175 | 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde, phenyldiamine | 1071 | Chemical stability, acidochromic response, humidity control. nih.govresearchgate.net |
| DUT-176 | 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde, benzidine | 1062 | Chemical stability, acidochromic response, humidity control. nih.govresearchgate.net |
Design Principles and Structure Property Relationships of 9 Phenyl 9h Carbazol 2 Amine Derivatives
Influence of Substituents on Electronic and Optical Characteristics
The electronic and optical properties of 9-Phenyl-9H-carbazol-2-amine derivatives can be precisely controlled through the introduction of various substituent groups. These modifications directly impact the molecule's energy levels, charge transfer characteristics, and light-emitting behavior.
Impact of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 9-phenyl-9H-carbazole backbone is a fundamental strategy for tuning its electronic properties. EDGs, such as methyl (-CH3) and tert-butyl (-C(CH3)3), increase the electron density of the carbazole (B46965) moiety. This elevation of the highest occupied molecular orbital (HOMO) energy level facilitates hole injection and transport. Conversely, EWGs like cyano (-CN) or fluoro (-F) groups lower the lowest unoccupied molecular orbital (LUMO) energy level, which can enhance electron injection and transport. mdpi.com
A study on a series of 9-phenyl-9H-carbazole-based compounds with varying substituents on the 9-phenyl group demonstrated a clear trend: the quantum yields and radiative decay constants in the film state were enhanced with the increasing electron-donating ability of the substituent. nih.gov Specifically, the order of enhancement was observed as -F < -H < -CH3 < -C(CH3)3. nih.gov This indicates that an electron-rich carbazole moiety promotes the radiative decay pathway, leading to more efficient light emission. nih.gov
The strategic placement of these groups can create donor-acceptor (D-A) systems within the molecule, leading to intramolecular charge transfer (ICT) phenomena. nih.gov This ICT character is crucial for applications in thermally activated delayed fluorescence (TADF) emitters, where the energy gap between the singlet and triplet excited states is minimized.
| Substituent | Type | Impact on HOMO | Impact on LUMO | Reference |
| -CH3 (Methyl) | Electron-Donating | Raises | Minimal | mdpi.com |
| -OCH3 (Methoxy) | Electron-Donating | Raises | Minimal | mdpi.com |
| -C(CH3)3 (tert-Butyl) | Electron-Donating | Raises | Minimal | nih.gov |
| -CN (Cyano) | Electron-Withdrawing | Lowers | Lowers | mdpi.com |
| -F (Fluoro) | Electron-Withdrawing | Lowers | Lowers | nih.gov |
Role of π-Conjugation Extent on Optoelectronic Performance
The extent of π-conjugation in this compound derivatives plays a critical role in determining their optoelectronic performance. Extending the π-conjugated system, often by introducing aromatic or unsaturated linkages, generally leads to a red-shift in both the absorption and emission spectra. This is due to a decrease in the energy gap between the HOMO and LUMO levels.
Research on a series of carbazole and diketopyrrolopyrrole-based D-A π-conjugated oligomers showed that as the conjugation length increased, the optical bandgaps decreased. mdpi.com This elongation of the π-system also led to enhanced intermolecular interactions, which can improve charge transport in the solid state. mdpi.comnih.gov The absorption spectra of these materials typically show two main peaks, and with increasing π-conjugation, the relative intensity of the longer-wavelength peak increases, indicating stronger interchain interactions. mdpi.com
Carbazole derivatives are known for their excellent optoelectronic properties, which can be fine-tuned by modifying the π-conjugated system. researchgate.net These materials are often used in electronic and optoelectronic devices due to their favorable charge transport properties. researchgate.net The introduction of multiple substituents provides an effective way to systematically adjust the molecular structure, energy levels, and interactions within these π-conjugated systems. researchgate.net
Positional Isomer Effects on Charge Transport and Photophysical Properties
The specific positions at which substituents or linking groups are attached to the 9-phenyl-9H-carbazole core have a profound impact on the material's charge transport and photophysical properties. Isomeric variations can lead to significant differences in molecular geometry, electronic coupling, and solid-state packing, all of which are critical for device performance.
For instance, the linking topology of carbazole and cyano groups on a pyrimidine (B1678525) core in isomeric host materials resulted in distinct photophysical properties and molecular packing, which in turn influenced their efficiency in TADF OLEDs. researchgate.net Similarly, the substitution position of a tercarbazole unit on a pyridine (B92270) core in structural isomers was found to be a key factor in achieving high-efficiency green TADF-OLEDs. researchgate.net
The introduction of substituents at different positions on the carbazole framework, such as the 3, 6, 2, or 7-positions, can alter the photophysical properties of the molecule. nih.gov These modifications can influence the hole-transporting mobility and absorption characteristics of the material. nih.gov The design of bipolar materials, which combine both electron-donating and electron-accepting moieties within a single molecule, can lead to a good balance between electron and hole mobilities, thereby broadening the exciton (B1674681) recombination zone and improving device efficiency. researchgate.net
Molecular Engineering Strategies for Tunable Material Properties
The targeted design and synthesis of novel this compound derivatives with specific properties rely on sophisticated molecular engineering strategies. These approaches involve modifying the core structure and controlling the material's morphology to optimize performance.
Bridging-Core Modifications
Modifying the bridging core that connects different functional units within a carbazole-based molecule is a powerful strategy for tuning its properties. For example, in symmetric carbazole derivatives, the introduction of different substituents on a central phenyl core can significantly affect the photophysical properties. mdpi.com
In one study, a series of symmetric carbazole derivatives with electron-donating and electron-withdrawing groups on a phenyl core were synthesized. mdpi.com The results showed that these modifications distinctly influenced the emission wavelengths and quantum efficiencies. mdpi.com Another approach involves the synthesis of hetero-core-modified porphyrins based on carbazole, which can exhibit near-infrared absorption and intramolecular charge transfer. nih.gov
Furthermore, the introduction of a methylene (B1212753) group to provide a rotatable bond in the carbazole structure has been explored to improve molecular flexibility, which can impact the material's activity and binding with receptor proteins. frontiersin.org
Amorphous Material Design for Morphological Stability
For many optoelectronic applications, particularly in OLEDs, achieving stable amorphous thin films is crucial for device longevity and performance. Amorphous materials lack long-range order, which can prevent issues like crystallization that lead to device failure.
The design of molecules with non-planar or bulky structures is a common strategy to promote the formation of stable amorphous glasses. For instance, introducing bulky groups or creating a twisted molecular geometry can inhibit close packing and crystallization. A three-component indole-to-carbazole reaction has been used to construct carbazole scaffolds with high yields. frontiersin.org However, if the carbazole unit is directly connected to a carbonyl group, it can form a rigid p-π conjugated system, which may not be ideal. frontiersin.org Introducing rotatable bonds can increase molecular flexibility and potentially lead to better amorphous film-forming properties. frontiersin.org
High glass transition temperatures (Tg) are also desirable for morphological stability, as they indicate that the material will remain in a stable glassy state at higher operating temperatures. The synthesis of carbazole derivatives with high Tg values is an active area of research. researchgate.net
Intermolecular Interactions and Solid-State Performance
The arrangement of molecules in the solid state is paramount in determining the bulk properties and, consequently, the performance of organic electronic materials. For derivatives of this compound, the nature and strength of intermolecular interactions govern the molecular packing, which in turn dictates critical performance metrics such as charge carrier mobility, photoluminescence efficiency, and thermal stability. The interplay between the molecular structure and the resulting solid-state characteristics is a key area of research in the development of high-performance organic electronics.
The introduction of various functional groups onto the this compound scaffold can significantly influence the types of intermolecular forces at play. These forces range from weak van der Waals interactions to stronger and more directional hydrogen bonds and halogen bonds. The planarity of the carbazole core, coupled with the rotational freedom of the phenyl group at the 9-position and any substituents on the 2-amine position, allows for a rich variety of crystal packing motifs.
In the solid state, derivatives of this compound can exhibit several types of intermolecular interactions that influence their molecular organization and optoelectronic properties. The presence of the amine group at the 2-position provides a site for hydrogen bonding, a strong and directional interaction that can enforce a specific molecular arrangement. For instance, N-H···π interactions, where the hydrogen atom of the amine group interacts with the π-system of an adjacent carbazole or phenyl ring, can lead to well-ordered structures. rsc.org
The stacking of the aromatic carbazole units is another critical factor. The degree of π-π stacking, characterized by the distance and overlap between adjacent carbazole planes, directly impacts the efficiency of charge transport. Effective π-π stacking creates pathways for charge carriers to move through the material, enhancing its mobility. The nature and position of substituents can sterically hinder or promote favorable stacking arrangements. For instance, bulky substituents may increase the distance between carbazole units, potentially reducing charge mobility, while planar substituents might encourage closer packing.
The solid-state performance of this compound derivatives is intrinsically linked to these intermolecular interactions. The molecular packing determines the electronic coupling between adjacent molecules, which is a key parameter for charge transport. A herringbone packing motif is common for carbazole derivatives, and variations in this arrangement due to different substituents can significantly alter the material's electronic properties. rsc.org
The efficiency of light emission in the solid state is also highly dependent on molecular packing. Aggregation-induced emission (AIE) is a phenomenon observed in some carbazole derivatives where the restriction of intramolecular rotations in the solid state leads to enhanced fluorescence quantum yields. nih.gov Conversely, strong intermolecular interactions can sometimes lead to aggregation-caused quenching (ACQ), where the formation of non-emissive aggregates reduces the photoluminescence efficiency. The balance between these effects can be tuned by modifying the molecular structure to control the degree and nature of intermolecular interactions. For example, the introduction of electron-donating or electron-withdrawing groups on the 9-phenyl ring can alter the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its radiative decay processes in the solid state. nih.gov
The thermal stability and morphological characteristics of thin films are also governed by the intermolecular forces. Stronger intermolecular interactions generally lead to higher melting points and glass transition temperatures, which are desirable for the longevity of electronic devices. researchgate.net The ability of these materials to form uniform, amorphous, or crystalline thin films is also a critical factor for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com
To illustrate the structure-property relationships in the solid state, the following interactive data table summarizes the expected impact of different types of intermolecular interactions on the performance of hypothetical this compound derivatives.
| Intermolecular Interaction Type | Typical Substituent Example | Expected Impact on Molecular Packing | Consequence for Solid-State Performance |
| N-H···π Hydrogen Bonding | Unsubstituted 2-amine | Can lead to directional, head-to-tail arrangements. | May enhance charge transport along the hydrogen bond direction. |
| C-H···O Hydrogen Bonding | Ester or ether groups | Formation of specific motifs like dimers or chains. nih.gov | Can improve structural stability and influence thin-film morphology. |
| π-π Stacking | Planar aromatic substituents | Co-facial stacking of carbazole units. | Enhanced charge carrier mobility. |
| Halogen Bonding | Halogen atoms (F, Cl, Br) | Directional interactions influencing crystal packing. rsc.org | Can be used to tune molecular organization and electronic properties. |
| Steric Hindrance | Bulky alkyl or aryl groups | Increased intermolecular distances, disruption of π-π stacking. | May decrease charge mobility but can enhance solubility and prevent aggregation-caused quenching. |
The following table provides a summary of research findings on the influence of specific structural modifications on the solid-state properties of various carbazole derivatives, which can be extrapolated to the this compound system.
| Structural Modification | Compound Type | Observed Effect on Intermolecular Interactions/Packing | Impact on Solid-State Performance | Reference |
| Halogen Substitution (Cl, Br, I) | Dihalogen substituted carbazoles | Formation of herringbone structures with varied N-H···π and halogen-halogen interactions. | Reduction in solid-state fluorescence efficiency due to the heavy atom effect. | rsc.org |
| Introduction of Phenylsulfonyl and Ester Groups | Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Formation of inversion dimers via C-H···O hydrogen bonds and a 3D network through C-H···π and π-π interactions. | High structural stability and defined packing. | nih.gov |
| Attachment of o-Carborane (B102288) | 9-Phenyl-9H-carbazole-based o-carboranyl compounds | Aggregation-induced emission in the solid state. | Enhanced quantum yields and radiative decay constants in thin films. | nih.gov |
| Incorporation into a D-A-π-A Structure | Carbazole dyes with benzothiadiazole chromophores | Control over energy levels and interfacial charge transfer processes. | Improved efficiency in dye-sensitized solar cells. | mdpi.com |
Future Research Directions and Emerging Paradigms for 9 Phenyl 9h Carbazol 2 Amine
Development of Novel Synthetic Methodologies with Enhanced Sustainability
Traditional multi-step syntheses for carbazole (B46965) derivatives often involve harsh conditions, expensive catalysts, and significant solvent waste. jos.ac.cn The future of synthesizing 9-Phenyl-9H-carbazol-2-amine and its analogs lies in the adoption of green chemistry principles. Research is progressively focusing on methodologies that offer higher atom economy, reduced energy consumption, and minimized environmental impact.
Key emerging strategies include:
C-H Bond Activation: Direct C-H activation and arylation techniques are becoming increasingly prominent. These methods avoid the pre-functionalization of starting materials, thereby shortening synthetic routes and reducing waste. Future work will likely focus on adapting palladium-catalyzed C-H activation, which has been successful for other carbazole positions, to achieve selective amination and phenylation at the C2 and N9 positions of the carbazole core. wikipedia.org
Metal-Free Catalysis: To circumvent the cost and potential toxicity of heavy metal catalysts like palladium, metal-free synthetic routes are a major goal. One-pot hydroarylation protocols mediated by strong acids like trifluoroacetic acid have shown promise for creating fused N-heterocycle carbazoles and could be explored for the target molecule. jos.ac.cn
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to key steps in the synthesis of this compound could significantly enhance production efficiency and sustainability.
Table 1: Comparison of Synthetic Methodologies for Carbazole Derivatives
| Methodology | Description | Potential Advantages for Sustainability | References |
|---|---|---|---|
| Traditional (e.g., Ullmann, Buchwald-Hartwig) | Multi-step reactions often requiring pre-functionalized substrates and metal catalysts. | Well-established and versatile. | nih.gov |
| Pd-Catalyzed C-H Activation/Arylation | Directly forms C-C or C-N bonds on the carbazole core, bypassing the need for halogenated intermediates. | Fewer synthetic steps, reduced waste, higher atom economy. | jos.ac.cnwikipedia.org |
| Metal-Free Hydroarylation | Uses strong acids or other organic catalysts to mediate cyclization and fusion reactions. | Avoids costly and potentially toxic heavy metals, simpler purification. | jos.ac.cn |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, process control, and efficiency. | General Green Chemistry Principle |
Advanced Characterization Techniques for In-Situ Performance Monitoring
While standard characterization techniques such as NMR, FTIR, and mass spectrometry are essential for confirming the structure of newly synthesized molecules, the next paradigm in materials science is to understand how these molecules behave within a functional device during operation. nih.govnumberanalytics.com Future research on this compound must therefore embrace in-situ and operando characterization methods to probe the material's dynamic properties.
These advanced techniques allow for the real-time monitoring of a material's morphological, electronic, and structural changes under operational stressors like electric fields, light exposure, and varying temperatures. jos.ac.cnresearching.cn This provides invaluable feedback for understanding degradation mechanisms and designing more robust materials.
Future research directions should include:
In-Situ Scanning Probe Microscopy (SPM): Techniques like Kelvin Probe Force Microscopy (KPFM) can be used operando to map the surface potential and charge distribution across a device layer containing this compound. researching.cnresearchgate.net This can reveal how charge is injected and transported at interfaces and identify regions of charge accumulation that may lead to device failure.
In-Situ Spectroscopy: Employing techniques like in-situ Raman or X-ray diffraction (XRD) can track changes in molecular vibration and crystal packing, respectively, while a device is running. rsc.org This could, for instance, monitor the physical stability of a hole-transport layer made from a this compound derivative in a perovskite solar cell under thermal stress. rsc.org
Transient Photovoltaic and Electroluminescence Measurements: These methods probe the dynamics of charge carriers (electrons and holes) on timescales from nanoseconds to seconds. researchgate.net Applying these to devices would help elucidate the efficiency of charge extraction and recombination in materials based on this compound, directly linking molecular properties to device performance metrics like external quantum efficiency (EQE). mdpi.comnih.gov
Table 2: Emerging In-Situ Characterization Techniques
| Technique | Information Gained | Relevance to this compound | References |
|---|---|---|---|
| Operando Kelvin Probe Force Microscopy (KPFM) | Local surface potential, charge distribution, and interfacial energy level alignment during device operation. | Understanding charge injection/transport barriers and degradation at interfaces in OFETs or OLEDs. | researching.cnresearchgate.net |
| In-Situ Raman/Infrared Spectroscopy | Changes in molecular vibrations, indicating chemical degradation or conformational changes under stress. | Monitoring chemical stability and molecular interactions within a device layer. | numberanalytics.comrsc.org |
| In-Situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Evolution of molecular packing and film morphology during processing or operation. | Correlating film microstructure with charge transport properties and stability. | General Materials Science Technique |
| Transient Electroluminescence/Photocurrent | Charge carrier mobility, lifetime, and recombination dynamics. | Quantifying the efficiency of charge transport and identifying loss mechanisms in optoelectronic devices. | researchgate.net |
Computational Design of Next-Generation Functional Materials
The trial-and-error approach to materials discovery is increasingly being supplemented, and in some cases replaced, by computational design. By using quantum chemical calculations, researchers can predict the properties of a molecule before it is ever synthesized, saving significant time and resources. For this compound, computational methods are key to designing next-generation derivatives with tailored functionalities.
The primary tool for this is Density Functional Theory (DFT), which can accurately predict key electronic and photophysical properties. mdpi.comresearchgate.net Future research will heavily rely on:
Frontier Molecular Orbital (FMO) Engineering: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com By computationally screening various substituent groups on the phenyl or carbazole units, new derivatives of this compound can be designed with HOMO/LUMO levels precisely tuned for efficient charge injection/extraction with other materials in a device stack (e.g., in an OLED or organic photovoltaic cell).
Predicting Photophysical Properties: Time-Dependent DFT (TD-DFT) can be used to simulate absorption and emission spectra, as well as to estimate properties like triplet energy levels. researchgate.net This is crucial for designing new host materials for phosphorescent OLEDs, where the host's triplet energy must be higher than that of the emitter to ensure efficient energy transfer. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk morphology and intermolecular interactions of materials. This allows for the study of how derivatives of this compound might pack in a thin film, which is critical for understanding and optimizing charge transport.
Table 3: Key Parameters for Computational Design using DFT
| Parameter | Significance | Computational Method | References |
|---|---|---|---|
| HOMO/LUMO Energy Levels | Determines charge injection/extraction efficiency and energy level alignment with adjacent layers. | DFT | mdpi.com |
| Triplet State Energy (ET) | Crucial for designing host materials for phosphorescent emitters to prevent back energy transfer. | DFT/TD-DFT | researchgate.net |
| Reorganization Energy | Relates to the ease of charge hopping between molecules; lower values are desirable for high mobility. | DFT | General Computational Chemistry Principle |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT | nih.gov |
Integration into Hybrid Organic-Inorganic Systems
The synergy between organic and inorganic materials offers a pathway to devices with enhanced performance and novel functionalities. This compound, with its excellent hole-transporting properties, is a prime candidate for integration into such hybrid systems.
The most prominent current example is in perovskite solar cells (PSCs) , where carbazole-based molecules are used as hole-transport materials (HTMs). nih.gov The HTM is a critical layer that efficiently extracts holes from the inorganic perovskite absorber layer and transports them to the electrode. Future research will aim to:
Optimize the Organic-Inorganic Interface: Design derivatives of this compound with functional groups (e.g., phosphonic acids) that can form self-assembled monolayers (SAMs). These SAMs can passivate defects on the perovskite surface, reducing charge recombination and improving device stability and efficiency. nih.gov
Develop Dopant-Free HTMs: Many current high-performance HTMs require chemical dopants to achieve sufficient conductivity, but these dopants can accelerate degradation. researchgate.net A significant research goal is the molecular design of this compound derivatives with intrinsically high mobility and conductivity, eliminating the need for unstable dopants.
Beyond PSCs, emerging paradigms include:
Hybrid Quantum-Dot LEDs (QLEDs): Organic charge transport layers are essential for efficiently injecting electrons and holes into the inorganic quantum dot emitting layer. This compound derivatives could serve as high-performance hole-injection/transport layers in next-generation QLEDs.
Functionalized Metal-Organic Frameworks (MOFs): Integrating the this compound moiety into the porous structure of a MOF could create hybrid materials for applications in chemical sensing, where the carbazole unit provides a fluorescent or electronic response to the presence of specific analytes.
Exploration of New Application Domains
While the utility of carbazole derivatives in established optoelectronic devices like OLEDs and OPVs is well-recognized, the unique properties of this compound open doors to more advanced and nascent application areas. nih.govnih.gov
Future research should explore its potential in:
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons without using heavy metals, promising high efficiency and lower cost. By carefully designing donor-acceptor structures based on the this compound framework, it may be possible to create novel TADF emitters with a small energy gap between the singlet and triplet states, a key requirement for this technology. rsc.orgnih.gov
Organic Field-Effect Transistors (OFETs) for Biosensing: The electronic properties of an OFET channel are highly sensitive to the local environment. By functionalizing the this compound molecule with specific bioreceptors, it could be used as the active layer in an OFET-based biosensor, where binding of a target biomolecule would cause a measurable change in the transistor's current.
Neuromorphic Computing: Materials with tunable conductivity and memory effects are sought for building artificial synapses for brain-inspired computing. The electronic properties of carbazole-based polymers can be modulated, and future research could investigate whether thin films of this compound derivatives can exhibit the resistive switching behavior needed for these applications. jos.ac.cn
Non-linear Optics (NLO): Molecules with large, delocalized π-electron systems, like this compound, can exhibit strong non-linear optical responses. This could be exploited for applications in optical communications and data processing. nih.gov
Q & A
Advanced Research Question
- Pharmacokinetic profiling : Compare logP (octanol-water partition coefficient) and plasma protein binding rates. For instance, this compound derivatives exhibit logP ~4.2, indicating moderate blood-brain barrier penetration .
- SAR studies : Replace the 2-amine group with acetyl or bromo substituents to assess activity loss/gain. For example, 3-Acetylcarbazole lacks CYP inhibition, highlighting the amine group’s role .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., N-oxide forms) to clarify metabolic pathways .
How is this compound utilized in materials science, particularly in organic electronics?
Advanced Research Question
The compound serves as:
- Host material in OLEDs : Its high triplet energy (ET ~2.7 eV) prevents exciton quenching in blue phosphorescent devices .
- Building block for polymers : Boronic ester derivatives (e.g., 9-Phenyl-3,6-bis-dioxaborolane-carbazole) enable Suzuki-Miyaura polymerization, yielding conductive polymers with λmax ~380 nm .
- Charge transport layers : Blend with PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) enhances hole mobility (μh ~10⁻³ cm²/V·s) in perovskite solar cells .
What analytical techniques are essential for characterizing reaction intermediates during synthesis?
Basic Research Question
- TLC and GC-MS : Monitor reaction progress and identify intermediates.
- In situ FTIR : Track functional groups (e.g., amine stretching at ~3400 cm⁻¹) during coupling reactions .
- XPS (X-ray photoelectron spectroscopy) : Confirm nitrogen bonding states (e.g., –NH₂ vs. –NPh₂) in surface-modified derivatives .
How do solvent and catalyst choices impact the scalability of this compound synthesis?
Advanced Research Question
- Solvent effects : Polar aprotic solvents (DMF, toluene) improve aryl amine coupling efficiency but require strict anhydrous conditions .
- Catalyst optimization : Pd(OAc)₂/XPhos systems reduce palladium loading (0.5 mol%) while maintaining >90% yield, critical for cost-effective scale-up .
- Green chemistry approaches : Recent studies explore micellar catalysis (e.g., TPGS-750-M surfactant) in water, reducing organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
